2-Hydroxy-4-(naphthalen-2-YL)benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-4-naphthalen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-14(7-8-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMXBYRALABPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690419 | |
| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139082-32-9 | |
| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component Condensation with β-Naphthol
A foundational method for constructing the naphthalene-benzoic acid framework involves the condensation of β-naphthol, benzaldehyde derivatives, and ethylenediamine in ethanol. This approach, adapted from the synthesis of related naphthol derivatives, proceeds via a Mannich-type mechanism to form the intermediate 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol. Subsequent reaction with 3,5-dinitrobenzoic acid in the presence of boric acid or carbodiimide derivatives (e.g., EDC·HCl) yields the target compound through amidation. Optimization studies demonstrate that boric acid catalysis in acetonitrile/water (3:1) at room temperature achieves 45% yield, while carbodiimide-mediated conditions in methanol improve yields to 68%.
Table 1: Comparative Performance of Catalysts in Amidation Reactions
| Catalyst | Solvent System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boric acid | Acetonitrile/water | 25°C | 72 | 45 |
| EDC·HCl | Methanol | 25°C | 72 | 68 |
Knoevenagel–Michael Tandem Reactions
Recent advances leverage ultrasonic irradiation to accelerate the Knoevenagel–Michael reaction between active methylene compounds (e.g., malononitrile), aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone derivatives. Under ammonium acetate catalysis in ethanol/water (1:1), this one-pot method achieves 91–98% yields within 15 minutes. The protocol’s regioselectivity is attributed to the electron-withdrawing effect of the quinone moiety, directing substitution to the 4-position of the benzoic acid precursor.
Catalytic Coupling Approaches
Friedel-Crafts Acylation
Electrophilic substitution of naphthalene with 2-hydroxy-4-carboxybenzoyl chloride, generated in situ from salicylic acid, enables direct attachment of the benzoic acid group. Aluminum chloride (1.2 equiv) in dichloromethane at 0°C drives the reaction, though competing ortho/para selectivity necessitates careful stoichiometric control.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Solid-state melt reactions between 2-hydroxynaphthalene-1,4-dione and substituted benzaldehydes under ball-milling conditions eliminate solvent waste. This method, inspired by benzo[a]phenazinone syntheses, achieves 85–92% yields in 30 minutes, though scalability remains challenging due to equipment limitations.
Enzyme-Catalyzed Assembly
Candida antarctica lipase B (CAL-B) catalyzes the esterification of 2-hydroxy-4-(naphthalen-2-yl)benzoic acid precursors in ionic liquid media. While yields are moderate (50–60%), this approach offers unparalleled enantioselectivity for chiral derivatives.
Post-Synthetic Modifications
Hydroxyl Group Protection-Deprotection
Temporary protection of the 2-hydroxy group as a tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions during carboxylic acid functionalization. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >95% fidelity.
Nitro Reduction and Functionalization
Analytical Characterization
Critical validation steps include:
Scientific Research Applications
2-Hydroxy-4-(naphthalen-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Key Findings :
- The naphthalen-2-yl group enhances binding affinity and selectivity by occupying hydrophobic pockets in CK2α .
- The carboxylic acid at the 2-position is critical for activity, while substitutions at the thiazole 4-position (e.g., naphthalene vs. phenyl) modulate potency .
Benzothiazine Derivatives with Naphthalene Substituents
Benzothiazine derivatives, such as 4-(Z)-(Bromomethylidene)-6-chloro-2-(naphthalen-2-yloxy)-4H-3,1-benzothiazine , exhibit distinct physicochemical properties:
Structural Insights :
- The naphthalen-2-yloxy group in benzothiazines contributes to π-π stacking interactions, enhancing stability but lacking CK2 inhibitory activity .
Azo-Linked Benzoic Acid Derivatives
Azo derivatives like 4-[(2Z)-2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid (CAS 21184-58-7) differ in their metal-binding capabilities:
Comparison :
- Azo groups enable chelation with transition metals, useful in catalysis and materials science, but lack kinase inhibitory activity .
Fluorinated Analogs
Fluorinated derivatives like 4-Fluoro-3-(naphthalen-2-yl)benzoic acid (CAS 1261911-29-8) exhibit altered electronic properties:
| Property | Target Compound | Fluorinated Analog |
|---|---|---|
| LogP | ~3.5 (estimated) | ~3.8 (enhanced lipophilicity) |
| Solubility | Moderate | Lower due to fluorine |
| Bioactivity | CK2 inhibition | No reported kinase activity |
SAR Insight :
Other Naphthalene-Substituted Benzoic Acids
Compounds like 5-(3-fluoro-1H-pyrazol-4-yl)-2-[(naphthalen-2-yl)oxy]benzoic acid (EWJ) and 4-(1H-benzimidazol-2-yl)benzoic acid show varied substituent effects:
| Compound | Substituent Position | Bioactivity |
|---|---|---|
| Target compound | 4-(naphthalen-2-yl) | CK2 inhibition |
| EWJ | 2-(naphthalen-2-yl) | Antibacterial (Gram-negative) |
| 4-(1H-Benzimidazol-2-yl) | 4-position | Antifungal |
Key Trend :
- Substituents at the 4-position of benzoic acid (e.g., naphthalen-2-yl) optimize steric compatibility with CK2α’s active site, while 2-position substitutions favor antibacterial activity .
Biological Activity
2-Hydroxy-4-(naphthalen-2-YL)benzoic acid, also known as naphthyl salicylic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid can be represented as follows:
This compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are crucial for its biological activity. The presence of the naphthalene moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid is primarily attributed to its ability to interact with various molecular targets in biological systems:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The aromatic rings may engage in π-π interactions with receptor sites, influencing signal transduction pathways.
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid against various bacterial strains. A notable study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Klebsiella pneumoniae | Significant inhibition |
Anticancer Properties
Research has indicated that 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid may possess anticancer properties. A case study involving colon cancer cell lines showed that the compound induced apoptosis through the activation of the p53 pathway. This was characterized by increased levels of reactive oxygen species (ROS) and subsequent DNA fragmentation.
Case Studies
- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid against clinical isolates. The results indicated a significant reduction in bacterial viability, particularly in Staphylococcus aureus and Escherichia coli.
- Anticancer Mechanism Investigation : In a controlled laboratory setting, the impact of the compound on HCT116 colon cancer cells was assessed. The findings revealed that treatment with 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid led to a marked increase in apoptotic markers and a decrease in cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid?
- Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the naphthalene moiety at the 4-position of the benzoic acid scaffold. Substitution patterns are critical; for example, electron-withdrawing groups (e.g., hydroxyl) enhance regioselectivity during coupling. Advanced purification techniques, such as column chromatography, are often required to isolate the product due to structural similarity to byproducts .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer: Key methods include:
- UV-Vis Spectroscopy : To analyze conjugation effects from the naphthalene ring and hydroxyl group (λmax shifts indicate electronic interactions) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, particularly to resolve hydrogen-bonding networks involving the hydroxyl and carboxylic acid groups .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns, with the hydroxyl proton appearing as a broad singlet (~δ 12 ppm) .
Q. How does the hydroxyl group at the 2-position influence the compound’s reactivity?
- Answer: The hydroxyl group acts as a directing group in electrophilic substitution, favoring functionalization at the 4- and 6-positions. It also participates in intramolecular hydrogen bonding with the carboxylic acid, stabilizing the planar conformation and influencing solubility in polar solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity against CK2α?
- Answer: SAR analysis of analogues (e.g., compound 83 in ) reveals that:
- The naphthalene moiety enhances hydrophobic interactions with CK2α’s allosteric pocket.
- The carboxylic acid group is critical for binding affinity (IC50 = 0.6 µM), likely via salt bridges with basic residues.
- Substitution at the 4-position with electron-deficient groups (e.g., trifluoromethyl) improves cellular potency (EC50 = 5 µM in renal carcinoma cells) by reducing ATP competition .
- Methodological Tip : Use molecular docking (e.g., AutoDock Vina) paired with mutagenesis to validate binding hypotheses .
Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structural refinement?
- Answer: In SHELXL:
- Apply ISOR and DELU restraints to handle thermal motion in the naphthalene ring.
- Use PART commands to model disorder, and validate with Fo-Fc maps.
- Cross-validate with spectroscopic data to confirm hydrogen-bonding patterns .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Answer: Discrepancies often arise from poor pharmacokinetics. Strategies include:
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability.
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., hydroxyl group glucuronidation).
- In Vivo Models : Prioritize orthotopic tumor models (e.g., renal cell carcinoma xenografts) over 2D cultures to mimic physiological drug distribution .
Q. How does the compound’s conformational flexibility impact its interaction with biological targets?
- Answer: Molecular dynamics simulations show that the rotatable bond between the naphthalene and benzoic acid allows adaptation to diverse binding pockets. However, excessive flexibility reduces selectivity. Introduce steric hindrance (e.g., methyl groups) at the 3-position to restrict rotation and enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
